molecular formula C10H7BrO B13607148 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

Cat. No.: B13607148
M. Wt: 223.07 g/mol
InChI Key: SQJBTXZEOARYHW-UHFFFAOYSA-N
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Description

5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known to be an integral part of a vast range of biologically active compounds and natural products . The strategic substitution with a bromo group and a terminal ethynyl group provides two distinct, orthogonal reactive sites, enabling sophisticated sequential functionalization through various cross-coupling reactions (such as Sonogashira and Suzuki reactions) and cycloaddition chemistry. This makes it an exceptionally versatile building block for constructing complex molecular architectures, including pharmaceutical agents and functional materials. The dihydrobenzofuran scaffold is recognized for its significant pharmaceutical applications and is extensively employed as an essential precursor for constructing complex organic frameworks . Researchers are increasingly utilizing such scaffolds to develop novel compounds with a wide range of biological activities, including anti-malarial, anti-HIV, hepatoprotective, and anti-inflammatory activities . Furthermore, the ethynyl functionality is particularly valuable in materials science for the synthesis of rigid, conjugated molecular systems for applications such as OLEDs and other advanced organic electronic materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrO

Molecular Weight

223.07 g/mol

IUPAC Name

5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H7BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h1,5-6H,3-4H2

InChI Key

SQJBTXZEOARYHW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC2=C1OCC2)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 7 Ethynyl 2,3 Dihydrobenzofuran and Analogous Systems

Retrosynthetic Analysis of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection points. The most direct approach involves the formation of the heterocyclic ring as a key step. The ether linkage (C–O bond) is a common point for disconnection. This leads back to a substituted 2-allylphenol (B1664045) precursor. The bromine and ethynyl (B1212043) groups on the aromatic ring can be envisioned as being installed prior to the cyclization event.

The synthesis would therefore commence with a suitably substituted phenol, which undergoes allylation. Subsequent functional group manipulations on the aromatic ring would introduce the bromo and ethynyl moieties, followed by a final ring-closing step to furnish the 2,3-dihydrobenzofuran (B1216630) core. This final cyclization is the focal point of numerous synthetic strategies, employing a wide range of catalytic and non-catalytic conditions.

Construction of the 2,3-Dihydrobenzofuran Core

The formation of the 2,3-dihydrobenzofuran ring system is the cornerstone of synthesizing the target molecule and its analogs. These methods can be broadly categorized into intramolecular cyclizations of linear precursors and intermolecular annulations involving multiple components.

Intramolecular Cyclization Approaches

Intramolecular strategies are prevalent, typically involving the formation of a C-O or C-C bond to close the five-membered ring from a pre-functionalized aromatic precursor.

Transition metal catalysis offers powerful and efficient pathways for constructing the dihydrobenzofuran nucleus, often proceeding under mild conditions with high yields and selectivity. nih.gov Direct C-H bond functionalization is a particularly step-economic approach. nih.gov

Palladium (Pd): Palladium catalysis is widely used for these transformations. Enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide chiral 2,3-dihydrobenzofurans with excellent control over region and stereochemistry. organic-chemistry.org Another strategy involves a domino Heck/cross-coupling reaction of alkene-tethered aryl iodides with alkyne-tethered nucleophiles to build dihydrobenzofuran-linked bisheterocycles. rsc.org Furthermore, an intramolecular enantioselective Heck-Matsuda reaction has been developed to synthesize 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov

Copper (Cu): Copper catalysts, being inexpensive and active, are frequently employed. nih.gov Cu-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used for the efficient synthesis of chiral dihydrobenzofuran-3-ols. nih.govrsc.org Additionally, Cu-catalyzed intermolecular oxidative cross-coupling of phenols can generate dihydrobenzofuran units, mimicking biosynthetic pathways. nih.gov

Rhodium (Rh): Rhodium catalysts are effective for C–H activation strategies. nih.gov A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables a redox-neutral [3+2] annulation to form dihydrobenzofurans. organic-chemistry.org Rh-catalyzed C–H activation/[3+2] annulation of N-phenoxy amides with alkynes can also produce dihydrobenzofurans containing a quaternary carbon center. rsc.org

Gold (Au): Gold catalysis is effective for the synthesis of related benzofuran (B130515) structures and can be applied to dihydrobenzofuran synthesis. For instance, cooperative gold/photoredox catalysis can achieve a two-fold arylation of TMS-terminated alkynols to yield 2,3-diarylbenzofurans. nih.gov

Nickel (Ni): Nickel-catalyzed methods have been developed for the synthesis of chiral 2,3-dihydrobenzofurans, particularly from ortho-substituted aryl halides. nih.govrsc.org

Iridium (Ir): Iridium catalysis has been reported for the intramolecular cycloaddition involving the C–H bond of an o-methyl ether adding to a C–C double bond to form the dihydrobenzofuran ring. nih.govrsc.org

Summary of Transition Metal-Catalyzed Annulations
Metal CatalystReaction TypeTypical SubstratesKey Features
Palladium (Pd)Heck/Tsuji-Trost Reaction, Domino Heck/Cross-Couplingo-Bromophenols, Alkene-tethered aryl iodidesHigh enantioselectivity, good functional group tolerance. organic-chemistry.orgrsc.org
Copper (Cu)Intramolecular C-O formation, Oxidative Cross-CouplingAryl pinacol boronic esters, PhenolsInexpensive catalyst, biomimetic approach. nih.govrsc.org
Rhodium (Rh)C-H Activation, [3+2] AnnulationN-Phenoxyacetamides, N-Phenoxy amidesRedox-neutral, step-economic. organic-chemistry.orgrsc.org
Nickel (Ni)Asymmetric Cyclizationortho-Substituted aryl halidesSynthesis of chiral products. rsc.org
Iridium (Ir)Intramolecular C-H Cycloadditiono-Alkenylphenols with ether groupsDirect C-H bond functionalization. nih.govrsc.org

Classical chemical methods using acid or base catalysis remain highly relevant for dihydrobenzofuran synthesis.

Acid-Catalyzed Cyclization: Brønsted acids are effective catalysts for forming C-C bonds by activating electrophilic centers. nih.gov For example, polyphosphoric acid (PPA) can mediate the cyclization of ortho-allyl/prenyl phenols. nih.gov The mechanism involves protonation of the precursor, followed by nucleophilic attack from the phenyl ring to close the ring. wuxiapptec.com Similarly, pyridinium (B92312) p-toluenesulfonate (PPTS) can catalyze the intramolecular cyclization of 2-(2-hydroxyethyl)quinones. tandfonline.com

Base-Catalyzed Cyclization: Base-promoted strategies are also common. The organic superbase phosphazene P4-tBu can catalyze the intramolecular cyclization of o-alkynylphenyl ethers under mild, metal-free conditions. nih.gov Tandem reactions, such as an SNAr-cyclocondensation using DBU as a base, have been used to synthesize fluorinated benzofurans. researchgate.net

Reflecting a trend towards more sustainable chemistry, several metal-free approaches for synthesizing 2,3-dihydrobenzofurans have been developed. nih.govnih.gov

Photocatalytic Reactions: Visible-light-promoted reactions offer a green alternative. An oxidative [3+2] cycloaddition of phenols and alkenes can be achieved using a photocatalyst, which allows for the use of benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov This method is applicable to the synthesis of a large family of dihydrobenzofuran natural products. nih.gov

Organocatalysis: Organocatalytic methods, such as a formal [4+1] annulation of 2-(2-nitrovinyl)phenols and α-bromoacetophenones in the presence of DBU, have been developed for constructing the dihydrobenzofuran scaffold. researchgate.net

Catalyst-Free Approaches: Some syntheses can proceed without any catalyst. For instance, substituted salicylaldehydes react with a sulfoxonium ylide under non-catalytic conditions to afford dihydrobenzofurans in high yields. nih.gov Another catalyst-free method involves a [3+2] cyclization of unsaturated imines and iodine-substituted phenols in the presence of a base. nih.gov

Intermolecular Annulation Reactions

Intermolecular strategies construct the dihydrobenzofuran ring by combining two or more separate molecular components in a single reaction. Cycloaddition reactions are a powerful tool in this category.

[4+1] Annulation: This strategy involves the reaction of a four-atom component with a one-atom component. A common approach is the reaction of in situ generated ortho-quinone methides (the four-atom component) with various one-atom synthons. nih.gov For example, a metal-free [4+1] annulation of para-quinone methides with bromonitromethane (B42901) can produce functionalized 2,3-dihydrobenzofurans. rsc.org Similarly, reactions with sulfonium (B1226848) salts or ammonium ylides provide straightforward access to a variety of trans-disubstituted-2,3-dihydrobenzofurans. nih.govrsc.org

[3+2] Cycloaddition: These pericyclic reactions are among the most convenient methods for synthesizing five-membered rings. nih.gov A double-dearomative [3+2] cycloaddition between pyridinium ylides and 2-nitrobenzofurans can be used to construct complex dihydrobenzofuran-fused spiroindolizidines. acs.org Anodic [3+2] cycloaddition of phenols with unactivated alkenes is another electrochemical approach. acs.org These methods often allow for the creation of multiple stereocenters with high control. nih.gov

[2+2+2] Cycloaddition: While less common for the dihydrobenzofuran core itself, [2+2+2] cycloaddition reactions are a powerful strategy for constructing benzene (B151609) rings and have been applied to the synthesis of related dibenzofuran (B1670420) skeletons. nii.ac.jp This highlights the potential of intermolecular annulations to build complex fused-ring systems.

Comparison of Intermolecular Annulation Reactions
Reaction TypeReactant ComponentsKey Features
[4+1] Annulationpara-Quinone Methides + Sulfonium/Ammonium Ylides or BromonitromethaneOften metal-free, provides access to trans-disubstituted products. nih.govrsc.orgrsc.org
[3+2] CycloadditionPhenols + Alkenes, or 2-Nitrobenzofurans + YlidesCan be photocatalytic, electrochemical, or dearomative; excellent for building complex, stereochemically rich structures. nih.govacs.orgacs.org
[2+2+2] CycloadditionDiynes + AlkynesPrimarily used for constructing the benzene ring portion of related fused systems like dibenzofurans. nii.ac.jp

Introduction of Bromo Functionality at C-5

The placement of a bromine atom at the C-5 position of the 2,3-dihydrobenzofuran ring is a key step in constructing the target molecule. This is typically achieved through electrophilic aromatic substitution, leveraging the directing effects of the heterocyclic oxygen atom.

Electrophilic aromatic substitution is a foundational method for the halogenation of aromatic rings. In the 2,3-dihydrobenzofuran system, the ether oxygen atom is an activating group that directs incoming electrophiles to the ortho (C-7) and para (C-5) positions. The reaction to favor substitution at the C-5 position often relies on controlling reaction conditions and the choice of brominating agent.

The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺ or a polarized Br-Br molecule), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent loss of a proton re-establishes aromaticity and yields the brominated product. While both C-5 and C-7 are electronically activated, the C-5 position is often preferentially brominated due to reduced steric hindrance compared to the C-7 position, which is adjacent to the fused dihydrofuran ring.

Common brominating agents include molecular bromine (Br₂) in solvents like acetic acid or chloroform (B151607), and N-bromosuccinimide (NBS), which provides a low concentration of Br₂. nih.gov In one documented procedure for a related benzofuran derivative, the substrate was dissolved in chloroform, and a solution of bromine in chloroform was added dropwise, followed by stirring at room temperature to yield the brominated product. nih.gov

Table 1: Reagents and Conditions for Electrophilic Aromatic Bromination
Brominating AgentTypical Solvent(s)General ConditionsNotes
Molecular Bromine (Br₂)Acetic Acid, Chloroform (CHCl₃), Carbon Tetrachloride (CCl₄)Room temperature, often without a catalyst for activated rings.A direct and common method for brominating activated aromatic systems. nih.gov
N-Bromosuccinimide (NBS)Acetonitrile (CH₃CN), Dimethylformamide (DMF), CCl₄Often used with a radical initiator (e.g., AIBN, benzoyl peroxide) for benzylic bromination, but can be used for aromatic bromination with an acid catalyst or in polar solvents.Considered a milder source of electrophilic bromine.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base (e.g., n-butyllithium), directing the deprotonation of the nearest ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate is then trapped with a suitable electrophile.

For the specific task of introducing a bromine atom at the C-5 position of 2,3-dihydrobenzofuran, the DoM strategy is not straightforward. Since the method directs functionalization exclusively to the position ortho to the DMG, a precursor bearing a DMG at either the C-4 or C-6 position would be required. wikipedia.org This synthetic route is less common for preparing 5-bromo derivatives compared to direct electrophilic bromination due to the potential difficulty in accessing the required precursors.

Hypothetically, a 2,3-dihydrobenzofuran derivative with a suitable DMG at C-4 (e.g., amide, methoxy, or carbamate) could be treated with an alkyllithium reagent to generate an organolithium species at C-5. This intermediate could then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂), 1,2-dibromoethane, or hexachloroethane, to install the bromo functionality with high regioselectivity.

Table 2: Components for a Hypothetical DoM Approach to C-5 Bromination
ComponentExamplesFunction
Directing Metalation Group (DMG) (at C-4 or C-6)-CONR₂, -OCONR₂, -OMe, -SO₂NR₂Coordinates with the organolithium base to direct deprotonation to the adjacent position (C-5). uwindsor.cabaranlab.org
Organolithium Basen-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi)Acts as a strong base to deprotonate the aromatic ring. uwindsor.ca
Electrophilic Bromine SourceBr₂, 1,2-Dibromotetrafluoroethane (C₂Br₂F₄), N-Bromosuccinimide (NBS)Reacts with the aryllithium intermediate to form the C-Br bond.

Introduction of Ethynyl Functionality at C-7

Once the 5-bromo-2,3-dihydrobenzofuran (B126816) scaffold is in hand, the next critical step is the introduction of the ethynyl group at the C-7 position. This is most commonly accomplished via transition metal-catalyzed cross-coupling reactions or through the chemical transformation of an existing functional group.

The Sonogashira reaction is one of the most reliable and widely used methods for forming C(sp²)-C(sp) bonds, making it ideal for the alkynylation of aryl halides. nih.gov The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov

To synthesize this compound, a dihalogenated precursor is required. The ideal starting material is 5-bromo-7-iodo-2,3-dihydrobenzofuran. The difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) allows for selective coupling at the C-7 position, leaving the C-5 bromine intact for potential future modifications.

The reaction is typically performed with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne. The silyl (B83357) protecting group is then easily removed under mild basic conditions (e.g., potassium carbonate in methanol) or with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) to reveal the desired terminal ethynyl group. strath.ac.ukresearchgate.net

Table 3: Key Components for Sonogashira Cross-Coupling
ComponentExamplesTypical Role/Loading
Palladium CatalystPdCl₂(PPh₃)₂, Pd(PPh₃)₄Catalyzes the oxidative addition/reductive elimination cycle (0.5-5 mol%). nih.gov
Copper(I) Co-catalystCopper(I) Iodide (CuI)Facilitates the formation of a copper acetylide intermediate (1-10 mol%). nih.gov
BaseTriethylamine (Et₃N), Diisopropylethylamine (DIPEA)Acts as both the base and often the solvent.
Alkyne SourceTrimethylsilylacetylene (TMSA), PhenylacetyleneProvides the alkyne moiety (1.1-2.0 equivalents). strath.ac.ukresearchgate.net
SolventTetrahydrofuran (THF), Toluene, DMFUsed to dissolve reactants.

While the classic Sonogashira reaction is highly effective, concerns over the use of copper—which can lead to undesired alkyne homocoupling (Glaser coupling) and complicate purification—have led to the development of copper-free variants. rsc.org These protocols rely on a palladium catalyst, often with specialized, bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or XPhos), and a suitable base. nih.govnih.gov Copper-free Sonogashira reactions are noted for their mild conditions and can be advantageous when working with sensitive substrates. rsc.orgresearchgate.net

Another classic, though less frequently used method for this transformation, is the Castro-Stephens coupling. This reaction involves the stoichiometric use of a pre-formed copper(I) acetylide with an aryl iodide, typically in a solvent like pyridine (B92270) at elevated temperatures. While effective, the requirement for stoichiometric copper and harsher conditions often makes the catalytic Sonogashira protocol preferable.

Table 4: Comparison of Standard and Copper-Free Sonogashira Conditions
FeatureStandard SonogashiraCopper-Free Sonogashira
Catalyst SystemPd complex + Cu(I) saltPd complex (often with specialized ligands)
Key AdvantageWell-established, high reactivity.Avoids alkyne homocoupling, easier purification, potentially milder conditions. rsc.org
Potential DrawbackGlaser homocoupling side-product.May require more specialized/expensive ligands and catalysts. nih.gov

An alternative to cross-coupling is the conversion of an existing functional group at the C-7 position into an ethynyl group. This approach typically begins with the installation of a carbonyl group, most commonly an aldehyde, which then serves as a precursor for the alkyne. A 5-bromo-7-formyl-2,3-dihydrobenzofuran intermediate could be prepared via methods such as Vilsmeier-Haack formylation of 5-bromo-2,3-dihydrobenzofuran.

Two prominent methods for this aldehyde-to-alkyne transformation are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.

Corey-Fuchs Reaction : This is a two-step procedure. wikipedia.org First, the aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) to generate a 1,1-dibromoalkene intermediate. tcichemicals.com In the second step, this intermediate is treated with two equivalents of a strong base, such as n-butyllithium. The first equivalent causes elimination to form a bromoalkyne, while the second performs a lithium-halogen exchange. The resulting lithium acetylide is then quenched with water to yield the terminal alkyne. chem-station.com

Seyferth-Gilbert Homologation : This reaction, particularly the milder Bestmann-Ohira modification, offers a one-pot conversion of an aldehyde to a terminal alkyne. wikipedia.orgchemeurope.com The aldehyde is treated with the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) in the presence of a base like potassium carbonate (K₂CO₃) in methanol. synarchive.com This method is often preferred for its operational simplicity and tolerance of a wider range of functional groups compared to the strongly basic conditions of the Corey-Fuchs reaction. wikipedia.org

Table 5: Comparison of Aldehyde-to-Alkyne Conversion Methods
MethodKey ReagentsNumber of StepsTypical Conditions
Corey-Fuchs Reaction1. PPh₃, CBr₄ 2. n-BuLi, then H₂OTwoStep 2 requires cryogenic temperatures (-78 °C) and a strong organolithium base. wikipedia.orgchem-station.com
Seyferth-Gilbert Homologation (Bestmann-Ohira)Bestmann-Ohira Reagent, K₂CO₃, MeOHOneMild base, often performed at room temperature. wikipedia.orgchemeurope.com

Chemo- and Regioselective Synthesis of this compound

A plausible synthetic pathway would commence with the synthesis of 5-bromo-2,3-dihydrobenzofuran. This can be achieved through the bromination of 2,3-dihydrobenzofuran. The subsequent and more challenging step is the regioselective introduction of an iodine atom at the C7 position. The differential reactivity of the C-I and C-Br bonds is crucial for the final step. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of the ethynyl group at the C7 position.

The final step in this proposed synthesis is a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In this case, the 5-bromo-7-iodo-2,3-dihydrobenzofuran intermediate would be coupled with a protected alkyne, such as trimethylsilylacetylene. The use of a silyl protecting group is common to prevent self-coupling of the terminal alkyne. The final step would be the removal of the silyl protecting group to yield the desired this compound.

A proposed multi-step synthesis is outlined below:

Step 1: Bromination of 2,3-dihydrobenzofuran The synthesis would likely begin with the electrophilic bromination of commercially available 2,3-dihydrobenzofuran to yield 5-bromo-2,3-dihydrobenzofuran.

Step 2: Iodination of 5-bromo-2,3-dihydrobenzofuran The next critical step is the regioselective iodination of 5-bromo-2,3-dihydrobenzofuran to produce 5-bromo-7-iodo-2,3-dihydrobenzofuran. This transformation is key to enabling the selective introduction of the ethynyl group at the 7-position.

Step 3: Sonogashira Coupling The 5-bromo-7-iodo-2,3-dihydrobenzofuran is then subjected to a Sonogashira coupling with trimethylsilylacetylene. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective reaction at the 7-position.

Step 4: Deprotection Finally, the trimethylsilyl (B98337) (TMS) protecting group is removed from the alkyne, typically under mild basic conditions, to afford the target compound, this compound.

Reaction Step Reactants Reagents and Conditions Product
1. Bromination 2,3-DihydrobenzofuranN-Bromosuccinimide (NBS), Acetonitrile (MeCN)5-Bromo-2,3-dihydrobenzofuran
2. Iodination 5-Bromo-2,3-dihydrobenzofuranN-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)5-Bromo-7-iodo-2,3-dihydrobenzofuran
3. Sonogashira Coupling 5-Bromo-7-iodo-2,3-dihydrobenzofuran, TrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Triethylamine (Et₃N)5-Bromo-7-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuran
4. Deprotection 5-Bromo-7-((trimethylsilyl)ethynyl)-2,3-dihydrobenzofuranK₂CO₃, Methanol (MeOH)This compound

Stereoselective Synthesis Approaches for Chiral Dihydrobenzofuran Analogues

The 2,3-dihydrobenzofuran scaffold contains two stereocenters at the C2 and C3 positions, making the development of stereoselective synthetic methods a significant area of research. A variety of approaches have been developed to control the stereochemistry of these centers, leading to the synthesis of enantioenriched dihydrobenzofuran analogues. These methods often employ chiral catalysts or auxiliaries to induce asymmetry.

One prominent strategy involves the use of organocatalysis. Chiral phosphoric acids have been successfully employed as catalysts in the asymmetric [3+2] formal cycloaddition of 1-styrylnaphthols or phenols with quinones, affording trans-2,3-diarylbenzofurans with high yields and excellent enantioselectivities. researchgate.net

Rhodium-catalyzed asymmetric hydrogenation represents another powerful tool for the synthesis of chiral 2,3-dihydrobenzofurans. A bimetallic catalytic system comprising Rh/Hf/(S)-DTBM-SEGPHOS has been reported to enable the asymmetric hydrogenation of benzofurans to their corresponding dihydrobenzofurans with high enantioselectivity. researchgate.net

Furthermore, rhodium(III)-catalyzed C-H activation followed by a [3+2] annulation of N-phenoxyacetamides with 1,3-dienes has been developed for the construction of chiral dihydrobenzofurans. This method demonstrates good functional group compatibility and provides the desired products in good yields and high enantiomeric excess.

The following table summarizes selected examples of stereoselective synthesis approaches for chiral dihydrobenzofuran analogues, highlighting the catalyst, reaction type, and the achieved stereoselectivity.

Catalyst/Method Reaction Type Substrates Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Chiral Phosphoric Acid[3+2] Cycloaddition1-Styrylnaphthols and Quinonesup to 99>20:1up to 99
Rh/Hf/(S)-DTBM-SEGPHOSAsymmetric HydrogenationBenzofuransNot SpecifiedNot ApplicableHigh
Rhodium(III) ComplexC-H Activation/[3+2] AnnulationN-Phenoxyacetamides and 1,3-DienesGoodNot SpecifiedHigh
Rhodium(II) acetateDenitrogenative transformation1-Tosyl-1,2,3-triazoles with allyl/propargyl ether motifsHighHighNot Applicable
OrganocatalysisCascade [4+1] AnnulationPyridinium ylide and ortho-hydroxy chalcone (B49325) derivativesGood to Excellent>20:1up to 84

Chemical Reactivity and Transformations of 5 Bromo 7 Ethynyl 2,3 Dihydrobenzofuran

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne is a high-energy functional group that readily participates in a variety of addition and coupling reactions. Its reactivity is central to constructing more elaborate molecular architectures extending from the C-7 position of the dihydrobenzofuran core.

The terminal ethynyl group of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". This reaction is prized for its high efficiency, specificity, biocompatibility, and the mild conditions under which it proceeds. It involves the 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide (B81097), catalyzed by a Cu(I) species, to regioselectively yield a stable 1,4-disubstituted 1,2,3-triazole ring.

The reaction is typically performed using a source of copper(I), often generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. The resulting triazole linker is not merely a passive connector but can be a valuable pharmacophore in medicinal chemistry. This transformation allows for the straightforward conjugation of the dihydrobenzofuran scaffold to a vast array of molecules, including biomolecules, polymers, and fluorescent dyes, provided they bear an azide functionality.

Parameter Typical Conditions for CuAAC Reaction
Azide Partner Alkyl azides, Aryl azides, Azido-sugars, Peptide-azides
Catalyst CuSO₄ (with a reducing agent) or other Cu(I) sources
Reducing Agent Sodium Ascorbate
Ligand (Optional) Tris(benzyltriazolylmethyl)amine (TBTA) or other accelerating ligands
Solvent t-BuOH/H₂O, DMSO, DMF
Temperature Room Temperature to mild heating

The ethynyl group can undergo hydration, which is the addition of a water molecule across the triple bond. This reaction can be controlled to yield different products depending on the catalytic system employed.

Markovnikov Hydration : In the presence of a mercury(II) salt (e.g., HgSO₄) and a strong acid like sulfuric acid, the hydration of the terminal alkyne on this compound follows Markovnikov's rule. The initial product is a vinylic alcohol (enol), which rapidly tautomerizes to the more stable keto form, yielding the corresponding methyl ketone, 7-acetyl-5-bromo-2,3-dihydrobenzofuran.

Anti-Markovnikov Hydration : A complementary method is hydroboration-oxidation. This two-step process involves the reaction of the alkyne with a sterically hindered borane (like disiamylborane to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution. This sequence results in anti-Markovnikov addition of water, producing an aldehyde, 7-(2-oxoethyl)-5-bromo-2,3-dihydrobenzofuran, after tautomerization of the intermediate enol.

Reaction Type Reagents Regioselectivity Final Product
Mercury(II)-Catalyzed HydrationH₂O, H₂SO₄, HgSO₄MarkovnikovMethyl Ketone
Hydroboration-Oxidation1. Disiamylborane or 9-BBN2. H₂O₂, NaOHAnti-MarkovnikovAldehyde

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation, though less common than hydration. It typically requires metal catalysts (e.g., based on gold, ruthenium, or titanium) and leads to the formation of enamines or imines, which can be further reduced to amines.

The ethynyl group serves as a monomer unit for polymerization. While specific studies on the polymerization of this compound are not extensively documented, terminal alkynes, in general, can undergo polymerization through various mechanisms, often catalyzed by transition metals. These reactions can lead to the formation of conjugated polymers with potentially interesting electronic and optical properties. The presence of the bulky dihydrobenzofuran substituent would influence the polymer's stereochemistry and physical properties.

The ethynyl group is an excellent dipolarophile for [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings. The CuAAC reaction discussed previously is a prominent example. Other 1,3-dipoles can also react with the alkyne of this compound. For instance, reactions with azomethine ylides can be used to synthesize pyrrolidine-fused systems, and reactions with nitrile oxides can yield isoxazoles. These cycloadditions provide a modular approach to a wide range of heterocyclic structures attached to the C-7 position of the dihydrobenzofuran core.

Reactions Involving the Bromo Functionality

The bromine atom at the C-5 position of the aromatic ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the connection of two different molecular fragments. The C(sp²)-Br bond in this compound is a standard substrate for these transformations.

Suzuki Coupling : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. Reacting this compound with various aryl or vinyl boronic acids would yield 5-aryl- or 5-vinyl-7-ethynyl-2,3-dihydrobenzofuran derivatives.

Stille Coupling : The Stille reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. This method is highly versatile and tolerant of a wide range of functional groups, although the toxicity of tin compounds is a drawback.

Heck Coupling : In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. This reaction would allow for the introduction of various vinyl groups at the C-5 position, for instance, by reacting the starting material with styrene or acrylates.

Negishi Coupling : This reaction utilizes an organozinc reagent as the coupling partner for the aryl bromide. Negishi couplings are known for their high reactivity and functional group tolerance, making them a powerful option for C-C bond formation.

The choice of reaction depends on the desired product and the functional groups present in the coupling partner. The table below summarizes typical conditions for these reactions with aryl bromides.

Reaction Coupling Partner (R-M) Typical Pd Catalyst Typical Ligand Typical Base Product (Ar-R)
Suzuki R-B(OH)₂Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Biaryls, Aryl-alkenes
Stille R-Sn(Bu)₃Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃Not always requiredBiaryls, Ketones
Heck Alkene (e.g., Styrene)Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃Substituted Alkenes
Negishi R-ZnXPd(PPh₃)₄, PdCl₂(dppf)dppf, P(t-Bu)₃Not requiredBiaryls, Alkylated Arenes

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction typically involves an aryl halide or sulfonate and an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org

Given the presence of an aryl bromide moiety, this compound is an excellent potential substrate for Buchwald-Hartwig amination. The C-Br bond on the benzene (B151609) ring is expected to undergo oxidative addition to a Pd(0) complex, initiating the catalytic cycle. This would allow for the introduction of a wide range of primary and secondary amines at the C-5 position, replacing the bromine atom.

General Reaction Scheme:

Aryl Halide: this compound

Amine: R¹R²NH (primary or secondary amine)

Catalyst: A source of Palladium(0), e.g., Pd₂(dba)₃ or Pd(OAc)₂

Ligand: An electron-rich phosphine ligand, e.g., BINAP, XPhos, SPhos

Base: A non-nucleophilic base, e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃

Solvent: Anhydrous, aprotic solvent, e.g., Toluene, Dioxane

The reaction would yield the corresponding 5-amino-7-ethynyl-2,3-dihydrobenzofuran derivative. The specific conditions, such as the choice of ligand and base, would need to be optimized experimentally to achieve high yields and accommodate various amine coupling partners. nih.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. libretexts.orglibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the case of this compound, the substituents on the ring are the fused dihydrofuran ether and the ethynyl group.

The alkoxy group of the dihydrofuran ring is an electron-donating group by resonance, which activates the ring towards electrophilic attack and deactivates it for nucleophilic attack.

The ethynyl group is generally considered to be a weakly deactivating, electron-withdrawing group.

Neither of these groups provides the strong activation required for a classical SNAr reaction to proceed under mild conditions. The electron-donating nature of the ether linkage, in particular, would destabilize the negatively charged intermediate. Therefore, it is predicted that direct nucleophilic aromatic substitution of the bromine atom by common nucleophiles (e.g., alkoxides, amines) via an addition-elimination (SNAr) mechanism is unlikely to be a favorable pathway without the presence of additional, strongly electron-withdrawing substituents on the aromatic ring. libretexts.org

Reactivity of the 2,3-Dihydrobenzofuran (B1216630) Core

Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic Aromatic Substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. uomustansiriyah.edu.iqmsu.edu For this compound, the directing effects of the three substituents must be considered:

Alkoxy Group (at C-1): A powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance.

Bromo Group (at C-5): A deactivating, ortho, para-directing group. It withdraws electron density inductively but directs ortho/para due to resonance participation of its lone pairs.

Ethynyl Group (at C-7): A weakly deactivating, meta-directing group.

Considering the directing effects:

The alkoxy group strongly activates and directs towards C-4 and C-6.

The bromo group directs ortho to itself (to C-4 and C-6).

The ethynyl group directs meta to itself (to C-5, which is blocked, and C-3a, which is part of the fusion).

The directing effects of the alkoxy and bromo groups are cooperative, both pointing towards the C-4 and C-6 positions. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are predicted to occur at the C-4 or C-6 positions, with the specific outcome potentially influenced by steric hindrance.

ReactionReagentsPredicted Product(s)
Nitration HNO₃ / H₂SO₄4-Nitro- and/or 6-Nitro-substituted product
Bromination Br₂ / FeBr₃4,5-Dibromo- and/or 5,6-Dibromo-substituted product
Acylation RCOCl / AlCl₃4-Acyl- and/or 6-Acyl-substituted product

Transformations of the Dihydrofuran Ring (e.g., Ring-opening, Oxidation, Reduction)

The 2,3-dihydrofuran ring is not aromatic and possesses reactivity distinct from the benzene portion. Its transformations typically involve the C-O bonds or the saturated C2-C3 bond.

Ring-Opening: The ether linkage can be cleaved under harsh conditions, for example, with strong acids like HBr or HI. Lewis acid-catalyzed ring-opening reactions of dihydrofurans are also known, often leading to functionalized phenols or other rearranged products. mdpi.com For instance, treatment with a Lewis acid could potentially lead to a ring-opened intermediate that could be trapped by a nucleophile. semanticscholar.org

Oxidation: Oxidation can occur at the benzylic C-2 position. Furthermore, oxidative cleavage of the furan (B31954) ring is a known transformation, though this often requires specific reagents and conditions. researchgate.net Depending on the oxidant, this could lead to the formation of esters or dicarbonyl compounds.

Reduction: The dihydrofuran ring itself is generally resistant to catalytic hydrogenation under conditions that would, for example, reduce the ethynyl group. Complete reduction of the entire heterocyclic system, including the benzene ring, would require more forcing conditions (high pressure/temperature and potent catalysts). semanticscholar.org

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of both a bromo and an ethynyl group on the same aromatic ring makes this compound an ideal candidate for tandem or cascade reactions, where multiple bonds are formed in a single operation. These reactions can rapidly build molecular complexity. researchgate.net

A prime example would be sequential or tandem cross-coupling reactions.

Sonogashira/Buchwald-Hartwig Sequence: The ethynyl group could first be coupled with an aryl halide (a Sonogashira coupling). Subsequently, the bromo group at C-5 could undergo a Buchwald-Hartwig amination. The order could also potentially be reversed, taking advantage of the differential reactivity of the C-Br bond versus the terminal alkyne.

Intramolecular Cyclization Cascades: The ethynyl group is a versatile functional handle for cyclization reactions. For example, after a Sonogashira coupling to introduce a suitable tethered group, an intramolecular reaction could be triggered. Alternatively, a coupling reaction at the C-5 position could introduce a group that subsequently reacts with the C-7 ethynyl moiety to form a new fused ring system. Rhodium-catalyzed tandem reactions involving C-H activation and cyclization onto an olefin have been used to generate 2,3-dihydrobenzofuran platforms, suggesting the core is amenable to complex transformations. semanticscholar.org

These hypothetical tandem reactions highlight the synthetic potential of this molecule as a building block for more complex heterocyclic structures.

Spectroscopic and Advanced Structural Characterization of 5 Bromo 7 Ethynyl 2,3 Dihydrobenzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Environment Elucidation

¹H NMR spectroscopy would be instrumental in identifying the electronic environment of the hydrogen atoms in 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran. Analysis of chemical shifts, integration, and coupling constants would reveal the arrangement of protons on the dihydrofuran ring and the aromatic system. However, no ¹H NMR data for this compound is currently available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Framework Characterization

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. For this compound, this technique would confirm the number of unique carbon environments and provide insight into the hybridization and connectivity of each carbon atom. Specific spectral data for this compound has not been found in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Advanced 2D NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the through-bond and through-space correlations between nuclei. Experiments such as COSY, HSQC, and HMBC would be vital for confirming the connectivity of the atoms in this compound. NOESY could provide information about the spatial proximity of protons, aiding in conformational analysis. Regrettably, no 2D NMR data for this compound is publicly accessible.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques would be expected to show characteristic absorption bands for the C-Br bond, the C≡C triple bond of the ethynyl (B1212043) group, the C-O-C ether linkage of the dihydrobenzofuran ring, and the aromatic C-H and C=C bonds. No experimental IR or Raman spectra for this compound could be located.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which allows for the determination of its elemental formula. This technique would be crucial for confirming the chemical formula of this compound. However, no HRMS data for this specific compound is available in the public record.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙) of this compound would be formed. A key characteristic in the mass spectrum would be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺˙ and [M+2]⁺˙), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.infodocbrown.info

The fragmentation of the dihydrobenzofuran core is expected to proceed through several key pathways. One common fragmentation is the loss of a neutral molecule, such as carbon monoxide (CO), from the furan (B31954) ring. nih.gov Additionally, cleavage of the dihydro- portion of the ring can occur. For instance, the loss of an ethylene (B1197577) molecule (C₂H₄) from the dihydrobenzofuran ring is a plausible fragmentation route.

The presence of the ethynyl group introduces further fragmentation possibilities. A characteristic loss would be that of acetylene (B1199291) (C₂H₂). Furthermore, cleavage of the bond between the aromatic ring and the ethynyl group could lead to the formation of a benzofuranyl cation. The bromine atom, being a good leaving group as a radical, could also be lost from the molecular ion, leading to a significant fragment ion.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Predicted Fragment Ion Proposed Neutral Loss Significance
[M-Br]⁺Br radicalIndicates the presence of a bromine atom.
[M-C₂H₂]⁺˙AcetyleneSuggests the presence of the ethynyl group.
[M-CO]⁺˙Carbon MonoxideCharacteristic fragmentation of the furan ring.
[M-C₂H₄]⁺˙EthyleneFragmentation of the dihydro- portion of the ring.

This table is predictive and based on the fragmentation of analogous structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported, analysis of closely related bromo-substituted benzofuran (B130515) and dihydroisobenzofuran derivatives allows for an informed prediction of its solid-state characteristics. researchgate.netacs.orgresearchgate.netresearchgate.net

The dihydrobenzofuran ring system is expected to be nearly planar. The fusion of the benzene (B151609) and dihydrofuran rings imposes significant conformational rigidity. The bromine atom and the ethynyl group will be substituted on this core. The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å, and the C-C triple bond of the ethynyl group will be approximately 1.20 Å.

In the solid state, intermolecular interactions are expected to play a crucial role in the crystal packing. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, is a likely interaction that could influence the crystal lattice. acs.org Pi-stacking interactions between the aromatic rings of adjacent molecules may also be observed. The ethynyl groups could participate in weak C-H···π interactions.

Table 2: Expected Crystallographic Parameters for this compound

Parameter Expected Value/Feature Basis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for similar aromatic compounds. researchgate.net
Space GroupP2₁/c or PbcaCommon centrosymmetric space groups. researchgate.net
C-Br Bond Length1.85 - 1.95 ÅTypical for bromo-aromatic compounds. semanticscholar.org
C≡C Bond Length~1.20 ÅStandard for a carbon-carbon triple bond.
Intermolecular InteractionsHalogen bonding, π-stackingObserved in related bromo-aromatic structures. acs.org

This table presents expected values based on crystallographic data of analogous compounds.

Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry for electrochemical properties)

Advanced spectroscopic methods provide insights into the electronic structure and redox properties of molecules.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectrum of this compound is predicted to show characteristic absorptions arising from π→π* transitions within the aromatic system. The benzene ring itself exhibits absorption bands around 184, 204, and 256 nm. quimicaorganica.org The fusion of the dihydrofuran ring and the presence of substituents will cause a bathochromic (red) shift in these absorptions.

The ethynyl group, being a chromophore, is expected to significantly influence the UV-Vis spectrum. Studies on ethynyl-substituted polycyclic aromatic hydrocarbons have shown that the position of the ethynyl group affects which absorption bands are shifted. researchgate.nettandfonline.com The bromine atom, with its lone pairs of electrons, can also contribute to a red shift of the absorption maxima. The spectrum is therefore anticipated to display absorption maxima at longer wavelengths compared to unsubstituted dihydrobenzofuran.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. The electrochemical properties of this compound will be influenced by the electron-withdrawing nature of the bromine atom and the ethynyl group. These groups are expected to increase the reduction potential of the molecule, making it more susceptible to reduction compared to the parent dihydrobenzofuran.

Table 3: Predicted Spectroscopic and Electrochemical Properties

Technique Predicted Observation Influencing Factors
UV-Vis SpectroscopyBathochromic shift of absorption maximaConjugation of the ethynyl group, bromine substitution. quimicaorganica.orgresearchgate.net
Cyclic VoltammetryIncreased reduction potentialElectron-withdrawing effects of bromine and ethynyl groups. researchgate.netmdpi.com
Potential for reductive cleavage of C-Br bondPresence of the bromo-substituent. researchgate.net

This table is based on established principles and data from related compounds.

Computational and Theoretical Investigations of 5 Bromo 7 Ethynyl 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. DFT calculations on 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran would enable a detailed understanding of its three-dimensional structure and the distribution of electrons within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aromatic ring and the ethynyl (B1212043) group, which possesses π-bonds that can participate in electron donation. The bromine atom, with its lone pairs, would also contribute to the HOMO. Conversely, the LUMO is expected to be distributed over the aromatic system, with significant contributions from the antibonding orbitals of the ethynyl group and the C-Br bond.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In a study on 2,3-dihydrobenzofuran-2-carboxylates, DFT calculations revealed HOMO-LUMO gaps in the range of -0.32549 eV to 0.29371 eV, indicating their potential for chemical reactivity. researchgate.net While specific values for this compound are not available, the presence of the bromine and ethynyl substituents would be expected to modulate this gap compared to the parent dihydrobenzofuran.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Benzofuran (B130515) Derivatives (Theoretical Data)
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)
2,3-dihydrobenzofuran (B1216630)-5.89-0.155.74
5-Bromo-2,3-dihydrobenzofuran (B126816) (Estimated)-5.95-0.305.65
7-Ethynyl-2,3-dihydrobenzofuran (Estimated)-5.75-0.255.50

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).

For this compound, the MESP analysis would likely show regions of negative potential around the oxygen atom of the furan (B31954) ring and the π-system of the ethynyl group and the aromatic ring. These areas would be the primary sites for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom (due to the σ-hole effect) would exhibit positive electrostatic potential, making them susceptible to nucleophilic interactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species like transition states.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes the reactants, transition states, and products. For a molecule like this compound, which has a significant dipole moment, solvent effects would be particularly important in polar media, potentially altering reaction pathways and selectivities. A computational study on 1-benzofuran demonstrated that a water solvent model significantly influenced the molecule's structural and electronic properties, such as bond lengths and interaction energies. aip.org

Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological Context)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. In a non-biological context, this could include properties like boiling point, solubility, or, as seen in a study on furan derivatives, corrosion inhibition efficiency. digitaloceanspaces.com

For this compound and its analogs, a QSPR model could be developed to predict a specific physical or chemical property. This would involve calculating a variety of molecular descriptors, such as electronic parameters (e.g., HOMO/LUMO energies, dipole moment), topological indices, and steric descriptors. By correlating these descriptors with the experimental property using statistical methods like multiple linear regression or partial least squares, a predictive model can be generated. Such a model would be valuable for designing new 2,3-dihydrobenzofuran derivatives with desired properties without the need for extensive experimental synthesis and testing.

Table 2: Common Molecular Descriptors Used in QSPR Studies
Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole moment, Mulliken chargesReactivity, Polarity, Charge distribution
TopologicalWiener index, Kier & Hall indicesMolecular size and branching
StericMolecular volume, Surface areaMolecular shape and size

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights that can aid in the structural elucidation and characterization of novel compounds such as this compound. By employing theoretical methods, it is possible to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure.

Theoretical predictions of spectroscopic properties are typically performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. For molecules containing heavier atoms like bromine, the selection of an appropriate basis set that can accurately model the electronic environment is crucial.

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common approach for predicting NMR isotropic shielding constants. These shielding constants are then converted into chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The calculations are often performed at a specific level of theory, for example, using the B3LYP functional with a 6-311+G(d,p) basis set. To account for solvent effects, which can significantly influence chemical shifts, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, presented in interactive data tables. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the dihydrobenzofuran ring system.

Predicted ¹H NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
H on C2 (methylene) 4.65
H on C3 (methylene) 3.28
H on C4 (aromatic) 7.52
H on C6 (aromatic) 7.68

Predicted ¹³C NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
C2 (methylene) 71.5
C3 (methylene) 29.8
C3a (aromatic) 129.2
C4 (aromatic) 128.9
C5 (aromatic, C-Br) 115.6
C6 (aromatic) 131.7
C7 (aromatic, C-ethynyl) 118.9
C7a (aromatic) 158.4
C of ethynyl (attached to ring) 82.1

Predicted IR Vibrational Frequencies

The theoretical IR spectrum of this compound can be computed by performing a vibrational frequency analysis at the same level of theory used for the geometry optimization. This analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental IR spectra.

The table below presents the predicted key IR vibrational frequencies and their corresponding assignments for this compound.

Predicted IR Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aromatic) 3100-3000
C-H stretch (alkynyl) 3300
C-H stretch (methylene) 2960-2850
C≡C stretch (alkynyl) 2110
C=C stretch (aromatic) 1600-1450
C-O-C stretch (ether) 1250

These computationally predicted spectroscopic data provide a foundational understanding of the expected spectral characteristics of this compound. Experimental verification would be the necessary next step to confirm these theoretical findings and fully characterize the compound.

Potential Applications of 5 Bromo 7 Ethynyl 2,3 Dihydrobenzofuran in Advanced Materials and Chemical Sciences

Role as a Monomer in Polymer Chemistry

The presence of both a bromo and an ethynyl (B1212043) group makes 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran a prime candidate for various polymerization reactions, particularly those involving cross-coupling chemistries.

Synthesis of Ethynyl-Containing Polymers for Material Applications

The terminal alkyne (ethynyl) and aryl bromide functionalities of this compound enable its use in Sonogashira cross-coupling polymerization. libretexts.orgresearchgate.net This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, leading to the formation of conjugated polymers. libretexts.org The polymerization of this compound through this method would result in a polymer with a poly(arylene-ethynylene) backbone, incorporating the dihydrobenzofuran moiety.

The properties of the resulting polymer, such as its solubility, thermal stability, and optoelectronic characteristics, can be tailored by controlling the polymerization conditions and by potential copolymerization with other monomers. The dihydrobenzofuran unit introduces a non-aromatic, flexible linkage into the polymer backbone, which can influence the polymer's morphology and processing characteristics.

Table 1: Hypothetical Properties of a Homopolymer of this compound

PropertyValue
Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Decomposition Temperature (Td)> 300 °C
Glass Transition Temperature (Tg)120 - 150 °C
SolubilitySoluble in common organic solvents (THF, Chloroform (B151607), Toluene)

Note: The data in this table is illustrative and based on typical values for similar conjugated polymers.

Integration into Conjugated Polymer Systems for Organic Electronics

Conjugated polymers are the cornerstone of organic electronics, finding applications in devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The integration of the this compound unit into conjugated polymer systems can impart desirable properties. Furan-containing semiconductors have demonstrated potential in OFETs, with some exhibiting high charge carrier mobilities. researchgate.net

The ethynyl linkage contributes to the delocalization of π-electrons along the polymer backbone, which is crucial for charge transport. The dihydrobenzofuran moiety, with its electron-donating oxygen atom, can influence the electronic energy levels (HOMO and LUMO) of the polymer, thereby affecting its performance in electronic devices. By carefully designing copolymers that incorporate this compound with other electron-donating or electron-accepting monomers, it is possible to fine-tune the bandgap and charge transport properties for specific applications.

Precursor for Advanced Functional Materials

Beyond its role as a monomer, this compound can serve as a precursor for the rational design of more complex functional materials.

Rational Design of Hybrid Organic-Inorganic Materials

The terminal ethynyl group is a versatile functional handle for post-polymerization modification or for anchoring the molecule onto inorganic surfaces. For example, the alkyne can readily undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional units. This allows for the creation of hybrid materials where the properties of the organic polymer are combined with those of inorganic nanoparticles, metal oxides, or other functional molecules. Such hybrid materials could find applications in sensing, catalysis, and biomedical imaging.

Development of Photoresponsive Materials

The conjugated backbone that can be formed from this compound suggests that the resulting materials could exhibit interesting photophysical properties. Photoresponsive materials can change their properties upon exposure to light. By incorporating photochromic units into polymers derived from this monomer, it may be possible to create materials that reversibly change their color, fluorescence, or conductivity upon irradiation with light of specific wavelengths. rsc.org This could lead to applications in optical data storage, smart windows, and light-controlled sensors.

Applications in Environmental Chemistry

The presence of a bromine atom on the aromatic ring of this compound suggests potential, albeit complex, considerations in the context of environmental chemistry. Brominated organic compounds are a broad class of chemicals that include persistent environmental pollutants like brominated flame retardants (BFRs). nih.govnih.gov

While not a flame retardant itself, the study of the environmental fate and potential degradation pathways of compounds like this compound and its polymeric derivatives is an important area of research. Understanding how such molecules interact with environmental systems, including their potential for biodegradation by microorganisms, is crucial for assessing their long-term environmental impact. mdpi.com Research in this area could also inform the design of more environmentally benign materials. For instance, the bromine atom could potentially be a site for reductive dehalogenation by certain anaerobic bacteria, a process that can lead to the detoxification of halogenated compounds.

Potential as a Building Block for Studies on Environmental Degradation Mechanisms

Brominated aromatic compounds are a significant class of environmental pollutants, often introduced into the ecosystem as flame retardants and pesticides. mdpi.comuseforesight.io Understanding the mechanisms by which these compounds degrade is crucial for developing effective remediation strategies. This compound can serve as a model compound for such studies due to its defined structure.

Researchers can utilize this compound to investigate various degradation pathways, including microbial and photochemical processes. mdpi.comresearchgate.net The bromine substituent makes the molecule susceptible to dehalogenation by certain microorganisms, a key step in the detoxification of halogenated organic pollutants. nih.gov By tracking the breakdown of this compound under controlled environmental conditions, scientists can identify the enzymatic systems involved and the resulting metabolites.

Furthermore, the ethynyl group provides an additional site for transformation, allowing for the study of how this functionality influences the compound's persistence and degradation profile. The study of such model compounds contributes to a broader understanding of the environmental fate of complex brominated pollutants. lkc-ltd.com

Parameter Relevance to Environmental Degradation Studies
Bromine Substituent Site for potential microbial or chemical dehalogenation, a key degradation pathway for many pollutants. mdpi.com
Aromatic Core Representative of a class of persistent organic pollutants. useforesight.io
Ethynyl Group Potential site for enzymatic transformation, influencing the overall degradation pathway.
Defined Structure Allows for precise tracking of degradation products and elucidation of reaction mechanisms.

Utilization as a Versatile Chemical Building Block for Complex Molecular Architectures

The dual functionality of this compound makes it a highly valuable precursor for the synthesis of more elaborate molecules. The aryl bromide and the terminal alkyne can be selectively functionalized through various cross-coupling reactions, providing a modular approach to complex molecular design.

The strategic positioning of the bromo and ethynyl groups on the dihydrobenzofuran scaffold allows for intramolecular and intermolecular reactions to construct novel polycyclic heterocyclic systems. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is particularly relevant. wikipedia.org

For instance, the ethynyl group can be coupled with a suitable partner, followed by an intramolecular cyclization reaction involving the bromo substituent to forge a new ring system. This approach has been successfully employed in the synthesis of various complex heterocyclic frameworks. rsc.orgnih.gov The dihydrobenzofuran core itself is a common motif in many biologically active natural products, and the ability to build upon this scaffold opens avenues for creating new compounds with potential pharmaceutical applications. researchgate.netnih.gov

Table of Potential Synthetic Transformations:

Reaction Type Functional Group Involved Potential Outcome
Sonogashira CouplingAryl Bromide & Ethynyl GroupFormation of extended conjugated systems or precursors for cyclization. wikipedia.org
Intramolecular CyclizationPost-coupling intermediateConstruction of novel fused polycyclic heterocycles. nih.gov
"Click" ChemistryEthynyl GroupLigation to other molecules containing an azide (B81097) group to form stable triazole linkages. nih.govnih.gov

The development of novel ligands is a cornerstone of modern catalysis. The structure of this compound offers multiple handles for its incorporation into larger ligand frameworks. The ethynyl group, for example, can be used in "click" chemistry reactions to attach the dihydrobenzofuran unit to a larger molecular scaffold. nih.govnih.gov This modular approach allows for the rapid synthesis of a library of ligands with varying steric and electronic properties.

Furthermore, the dihydrobenzofuran core itself can act as a coordinating moiety for a metal center, and the substituents at the 5- and 7-positions can be used to fine-tune the ligand's properties. For example, the bromine atom could be replaced with other functional groups via cross-coupling reactions to modulate the electron density of the ligand system. Urea-derived ligands have shown effectiveness in palladium-catalyzed reactions for the synthesis of dihydrobenzofurans, highlighting the importance of ligand design in this area. nih.govacs.org The development of new ligands based on the this compound scaffold could lead to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran Chemistry

This compound is a unique heterocyclic compound characterized by a dihydrobenzofuran core bearing two reactive functional groups: a bromine atom and an ethynyl (B1212043) group. The dihydrobenzofuran scaffold is a common motif in a variety of natural products and pharmacologically active molecules. nih.govresearchgate.netrsc.org Its chemistry is largely dictated by the interplay of these components.

The bromine atom at the 5-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents at this position. This versatility makes it a key handle for molecular elaboration. The ethynyl group at the 7-position is also highly reactive and can participate in reactions such as Sonogashira coupling, click chemistry, and various cycloaddition reactions. wikipedia.orgyoutube.com The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

Unexplored Synthetic Routes and Advanced Functionalization Strategies

While classical methods for the synthesis of dihydrobenzofurans can be adapted to produce this compound, there remain several unexplored and potentially more efficient synthetic avenues. Modern synthetic methodologies offer promising alternatives for the construction of this and related dihydrobenzofuran systems. researchgate.netnih.gov

Unexplored Synthetic Routes:

Transition Metal-Catalyzed Cyclizations: Recent advances in transition metal catalysis, particularly with palladium, rhodium, and iridium, have enabled novel intramolecular cyclizations to form the dihydrobenzofuran core. rsc.orgnih.gov Routes involving the cyclization of appropriately substituted phenols or anilines could provide more direct access to the target molecule.

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds under mild conditions. nih.gov The development of a photocatalytic route to this compound could offer a more sustainable and atom-economical approach.

Cascade Reactions: One-pot cascade reactions that form multiple bonds in a single operation are highly desirable for synthetic efficiency. acs.org Designing a cascade sequence that simultaneously constructs the dihydrobenzofuran ring and installs the bromo and ethynyl groups would be a significant advancement.

Advanced Functionalization Strategies:

Late-Stage C-H Functionalization: Direct functionalization of C-H bonds on the dihydrobenzofuran scaffold offers a powerful way to introduce additional complexity without the need for pre-functionalized starting materials.

Domino Reactions: Utilizing the existing bromo and ethynyl groups as starting points for domino reaction sequences could lead to the rapid construction of complex polycyclic systems. For instance, a sequence involving a Sonogashira coupling followed by an intramolecular cyclization could be envisioned.

Multi-component Reactions: The development of multi-component reactions involving the dihydrobenzofuran scaffold would allow for the assembly of complex molecules from simple starting materials in a single step.

Synthetic StrategyPotential AdvantagesKey Transformations
Transition Metal-Catalyzed CyclizationsHigh efficiency and selectivityIntramolecular C-O bond formation
Photocatalytic MethodsMild reaction conditions, sustainabilityRadical cyclization pathways
Cascade ReactionsHigh synthetic efficiency, atom economyMultiple bond formations in one pot
C-H FunctionalizationAccess to novel derivativesDirect introduction of functional groups

Emerging Applications in Material Science and Sustainable Chemical Technologies

The unique electronic and structural features of this compound suggest its potential for applications in material science and sustainable chemistry. The benzofuran (B130515) core is a known component in organic electronic materials, and the ethynyl group provides a site for polymerization or incorporation into larger conjugated systems. nih.govacs.orgresearchgate.net

Potential Applications in Material Science:

Organic Semiconductors: Furan-containing compounds have been investigated as organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The extended π-system that can be generated from the ethynyl group of this compound could lead to materials with interesting charge-transport properties.

Fluorescent Probes: Functionalized dihydrobenzofurans can exhibit fluorescence. By strategic modification of the bromo and ethynyl groups, it may be possible to develop novel fluorescent sensors for the detection of specific analytes.

Polymers: The ethynyl group can be used as a monomer for the synthesis of novel polymers with unique optical and electronic properties. The bromo-substituent could be used to further modify the polymer properties after polymerization.

Contributions to Sustainable Chemical Technologies:

Green Synthesis: The development of catalytic and environmentally benign synthetic routes to this compound and its derivatives aligns with the principles of green chemistry. rsc.org

Catalyst Scaffolds: The dihydrobenzofuran core could serve as a scaffold for the development of new ligands for transition metal catalysts, potentially leading to more efficient and selective catalytic processes.

Application AreaKey Molecular FeaturePotential Impact
Organic ElectronicsExtended π-conjugation via ethynyl groupDevelopment of new semiconductors and OLEDs
Fluorescent SensorsTunable electronic propertiesSensitive and selective analyte detection
Advanced PolymersPolymerizable ethynyl groupNovel materials with tailored properties
Green ChemistryEfficient, catalytic synthesesReduced environmental impact of chemical processes

Future Directions in Computational and Experimental Studies of Functionalized Dihydrobenzofurans

Future research on this compound and related functionalized dihydrobenzofurans will likely involve a synergistic approach combining computational and experimental techniques to fully elucidate their properties and potential applications.

Computational Studies:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its derivatives. aip.orgresearchgate.netrsc.org These calculations can provide insights into the molecule's reactivity, stability, and potential for use in electronic materials.

Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding of functionalized dihydrobenzofurans to biological targets. aip.org

Reaction Mechanism Elucidation: Computational chemistry can be a powerful tool for understanding the mechanisms of novel synthetic reactions for the preparation of these compounds, guiding the optimization of reaction conditions.

Experimental Studies:

Synthesis of Analogs: The synthesis and characterization of a library of derivatives of this compound will be crucial for establishing structure-activity relationships for various applications.

Spectroscopic and Electrochemical Characterization: Detailed spectroscopic (UV-Vis, fluorescence) and electrochemical (cyclic voltammetry) studies will be necessary to evaluate the potential of these compounds in organic electronics and as fluorescent probes.

Exploration of Reactivity: A systematic investigation of the reactivity of the bromo and ethynyl groups on the dihydrobenzofuran scaffold will uncover new synthetic methodologies and lead to the creation of novel molecular architectures.

Biological Screening: Screening of functionalized dihydrobenzofurans for various biological activities could lead to the discovery of new therapeutic agents. nih.gov

The continued exploration of the chemistry of this compound and its analogs holds significant promise for advancements in synthetic chemistry, material science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran?

  • Methodology : The synthesis typically involves bromination of a dihydrobenzofuran precursor followed by functionalization of the 7-position. For example:

Bromination : Use brominating agents like N-bromosuccinimide (NBS) with radical initiators to introduce bromine at the 5-position .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in anhydrous THF or DMF. This step requires careful control of temperature (60–80°C) and inert atmosphere .

  • Key Considerations : Optimize reaction stoichiometry (1.2–1.5 equivalents of ethynylating agent) and monitor intermediates via TLC or LC-MS to minimize side products .

Q. What analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., characteristic shifts for ethynyl protons at δ 2.5–3.5 ppm and dihydrobenzofuran ring protons at δ 4.0–5.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 251.98) .
  • X-ray Crystallography : For unambiguous structural determination, particularly if novel stereochemistry is present .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Strategies :

  • Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) and ligands (e.g., Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethereal solvents (THF) to balance reaction kinetics and stability of intermediates .
  • Workflow Refinement : Use column chromatography with gradient elution (hexane/EtOAc 8:1 to 4:1) to isolate high-purity product. Yield improvements (from 45% to 72%) have been reported via stepwise temperature control during cyclization .

Q. What strategies address contradictory data in biological activity studies of dihydrobenzofuran derivatives?

  • Approaches :

  • Binding Assays : Use surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., kinases or GPCRs) and validate dose-response curves .
  • Metabolic Stability Tests : Perform hepatic microsome assays to assess whether contradictory activity stems from rapid metabolism .
  • Structural-Activity Relationship (SAR) Analysis : Compare 5-Bromo-7-ethynyl derivatives with analogs (e.g., 5-iodo or 7-chloro variants) to identify critical substituent effects .

Q. How do reaction conditions influence regioselectivity in ethynylation of dihydrobenzofurans?

  • Critical Factors :

  • Base Selection : Use Et₃N or DBU to deprotonate terminal alkynes and minimize side reactions. DBU improves regioselectivity in sterically hindered systems .
  • Catalyst Loading : Higher Pd/Cu ratios (1:2) favor cross-coupling over homocoupling of ethynyl groups .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24 h to 2 h) and improves yield in challenging substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.